N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide
N-Acetyl-L-tyrosine Ethyl Ester: A Technical Guide
Introduction
N-Acetyl-L-tyrosine ethyl ester (NALTEE or ATEE) is a derivative of the non-essential amino acid L-tyrosine. It is structurally characterized by the presence of an acetyl group attached to the amino nitrogen and an ethyl ester group at the carboxyl terminus. This modification enhances its solubility and stability compared to L-tyrosine, making it a compound of interest in various biochemical and pharmaceutical applications.[1][2] NALTEE serves as a more bioavailable precursor to L-tyrosine, which is essential for the synthesis of key catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2][3] It is also widely utilized as a substrate in enzymatic assays, particularly for proteases like chymotrypsin.[3][4] This document provides a comprehensive overview of the core properties of N-Acetyl-L-tyrosine ethyl ester, focusing on its chemical characteristics, synthesis, biological roles, and analytical methods, tailored for researchers and professionals in drug development. The compound is commercially available primarily as a monohydrate.[3][5]
Core Physicochemical Properties
N-Acetyl-L-tyrosine ethyl ester is typically a white to off-white crystalline powder.[6][7] The compound exists in both an anhydrous form and, more commonly, as a stable monohydrate.[8] The presence of water can affect its physical properties, such as its melting point.
Chemical Identifiers
The following table summarizes the key chemical identifiers for both the monohydrate and anhydrous forms of NALTEE.
| Identifier | N-Acetyl-L-tyrosine Ethyl Ester Monohydrate | N-Acetyl-L-tyrosine Ethyl Ester (Anhydrous) |
| CAS Number | 36546-50-6[3][5][9] | 840-97-1[4][6][10] |
| Molecular Formula | C₁₃H₁₇NO₄ · H₂O[5] or C₁₃H₁₉NO₅[9][11][12] | C₁₃H₁₇NO₄[8][13] |
| Molecular Weight | 269.29 g/mol [5][7][9] | 251.28 g/mol [4] |
| Synonyms | ATEE, Ac-Tyr-OEt Monohydrate[5][10] | ATEE, Ethyl N-acetyl-L-tyrosinate[4][10] |
| InChI Key | SKAWDTAMLOJQNK-LBPRGKRZSA-N[6] | SKAWDTAMLOJQNK-LBPRGKRZSA-N[6] |
| SMILES String | CCOC(=O)--INVALID-LINK--NC(C)=O.O | CCOC(=O)--INVALID-LINK--NC(C)=O[10][11] |
Physical and Chemical Data
Quantitative physical and chemical data are crucial for experimental design and application.
| Property | Value (Monohydrate) | Value (Anhydrous) |
| Appearance | White to pale cream crystalline powder[7][11] | Solid[6] |
| Melting Point | 74 - 84 °C[3][7][9][11] | 96 °C[8] |
| Solubility | Soluble in water and ethanol[3][7][14] | Water: 3.48 g/L (28 °C)[4][6] |
| Optical Rotation [α]D | +20.0° to +24.0° (c=1, EtOH)[7] | +25.2° (c=2, EtOH)[8] |
| Storage Temperature | -20°C or 2-8°C[3][4][6] | 2-8°C, Sealed in dry conditions[4][6] |
Experimental Protocols
Synthesis of N-Acetyl-L-tyrosine Ethyl Ester
A convenient and high-yield synthesis was developed by Dymicky et al. (1976), which utilizes L-tyrosine ethyl ester as the starting material. This method avoids issues of racemization and diacylation common in methods that start with unprotected L-tyrosine.[8]
Methodology:
-
Starting Material: L-tyrosine ethyl ester (or its salt).
-
Acetylation: The starting material is dissolved in a suitable solvent.
-
Reagent Addition: An acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), is added to the solution in the presence of a base (e.g., triethylamine, Et₃N) to neutralize the generated acid.[8]
-
Reaction: The reaction mixture is stirred, typically at a controlled temperature, to allow the N-acetylation to proceed.
-
Workup and Purification: Following the reaction, the product is isolated. This may involve filtration to remove salts, extraction, and solvent evaporation.
-
Hydration/Dehydration: The resulting N-acetyl-L-tyrosine ethyl ester can readily form a monohydrate. The anhydrous form can be obtained by drying the monohydrate in a vacuum at an elevated temperature (e.g., 56°C / 0.1 mm Hg).[8]
A Chinese patent (CN102219706A) also describes a preparation method starting from L-tyrosine, which first undergoes an acylation reaction with acetic anhydride in an alkaline aqueous medium, followed by esterification.[15]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of NALTEE is typically assessed using HPLC, with assays often requiring ≥96-98% purity.[11][16]
General Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a modifier like 0.1% trifluoroacetic acid).
-
Detection: UV absorbance at a wavelength where the aromatic tyrosine chromophore absorbs, such as 237 nm.[4]
-
Quantification: The purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.
-
Calibration: For quantitative analysis, a calibration curve is generated using a reference standard of known concentration.
Biological Activity and Applications
Neurotransmitter Precursor
The primary pharmacological interest in NALTEE is its role as a pro-drug for L-tyrosine.[3] After administration, esterase enzymes in the body are thought to hydrolyze the ethyl ester and acetyl groups, releasing L-tyrosine. L-tyrosine is a critical precursor for the synthesis of catecholamines.[2][3] This pathway is particularly important under conditions of stress or high cognitive demand, where the turnover of these neurotransmitters is increased.[2]
Enzyme Substrate
NALTEE is a well-established substrate for various proteases and esterases. It is particularly useful in assays for chymotrypsin, where the enzyme catalyzes the hydrolysis of the ester bond.[4] The reaction can be monitored by measuring the decrease in absorbance at 237 nm as the substrate is consumed.[4] This application is valuable for enzyme characterization and inhibitor screening.
Other Applications
-
Nutritional Supplement: Due to its enhanced solubility and stability, N-Acetyl-L-tyrosine (the de-esterified form) is used in parenteral nutrition formulations.[1] NALTEE itself is sometimes marketed as a cognitive-enhancing supplement.[10]
-
Flavoring Agent: The compound is noted to have sweet, nutty, and caramelized flavor properties and is used to enhance the taste of baked goods and beverages.[4][10]
-
Biochemical Research: As an N- and C-terminally protected form of L-tyrosine, it is used in biochemical studies, such as those involving protein crosslinking.
References
- 1. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 3. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 4. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. N-ACETYL-L-TYROSINE ETHYL ESTER CAS#: 840-97-1 [m.chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Tyrosine, n-acetyl-l-, ethyl ester hydrate [webbook.nist.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-Acetyl-L-tyrosine ethyl ester monohydrate, 97% 5 g | Request for Quote [thermofisher.com]
- 12. N-Acetyl-L-tyrosine ethyl ester monohydrate | C13H19NO5 | CID 2723594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product of acetyl tyrosine ethyl ester monohydrate - Google Patents [patents.google.com]
- 16. labproinc.com [labproinc.com]
